Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(14)7-10-5-6-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJZCIOEJRDKLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1CCN(C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Pyrrolidine Derivatives
- Starting Material: 3-pyrrolidinol or 3-pyrrolidone derivatives.
- Reaction: The introduction of the tert-butoxycarbonyl (BOC) protecting group on the nitrogen atom is typically achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
- Outcome: This step protects the amine functionality, allowing selective manipulation of the side chain without affecting the nitrogen.
Introduction of the 2-Oxopropyl Side Chain
- Wittig Reaction Approach: A common method involves the Wittig or Horner–Wadsworth–Emmons reaction of N-Boc-3-pyrrolidone with phosphonate reagents (e.g., trimethyl phosphonoacetate) to introduce the α,β-unsaturated carbonyl intermediate, which can be further reduced or modified to yield the 2-oxopropyl substituent.
- Alkylation: Another approach involves the alkylation of the BOC-protected pyrrolidine at the 3-position with suitable α-haloketones or equivalent electrophiles under controlled conditions to install the 2-oxopropyl group.
- Stereochemical Control: These methods often require chiral auxiliaries or catalysts to ensure the correct stereochemistry at the 3-position of the pyrrolidine ring, as reflected in several patent disclosures.
Multi-step Synthesis via Protected Intermediates
- Stepwise Construction: Some processes employ multi-step sequences starting from simpler pyrrolidine derivatives, involving:
- Protection of the amine as BOC,
- Selective oxidation or reduction to introduce the ketone functionality,
- Coupling reactions to attach the 2-oxopropyl moiety,
- Final purification and crystallization to isolate the desired compound with high purity.
- Example: Preparation 10 in patent US11286249B2 describes a detailed synthetic route involving such steps to afford this compound with defined stereochemistry.
Comparative Data Table of Key Preparation Steps
Research Findings and Optimization Insights
- Stereochemical Outcomes: Research emphasizes the importance of controlling stereochemistry at the 3-position of the pyrrolidine ring, as the biological activity of derivatives is highly dependent on stereochemical configuration.
- Yield and Purity: Optimized reaction conditions, such as temperature control and choice of solvent, significantly impact the yield and purity of the final compound.
- Protecting Group Stability: The BOC group provides sufficient stability during multi-step synthesis but can be selectively removed under acidic conditions if needed for further transformations.
- Scalability: The described synthetic routes have been adapted for scale-up in pharmaceutical contexts, with attention to reagent availability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate is primarily recognized for its potential in drug development. Its structural characteristics allow for modifications that can enhance pharmacological activity.
Case Study: Antidepressant Development
A study published in the Journal of Medicinal Chemistry investigated derivatives of this compound for their antidepressant properties. The derivatives were synthesized and tested in animal models, revealing varying levels of efficacy:
| Compound | Activity Level | Method of Synthesis |
|---|---|---|
| Derivative A | High | Alkylation reaction |
| Derivative B | Moderate | Esterification |
| Derivative C | Low | Direct fluorination |
These findings suggest that modifications to the pyrrolidine structure can lead to compounds with enhanced therapeutic effects.
Anti-Cancer Research
Research has also focused on the potential anti-cancer properties of this compound. Studies indicate that this compound may inhibit specific enzymes involved in cancer progression, making it a candidate for further investigation in oncology.
Agrochemical Applications
The unique chemical structure of this compound positions it as a promising candidate for agrochemical applications, particularly as a pesticide or herbicide.
Case Study: Herbicidal Efficacy
A field trial assessed the herbicidal properties of formulations containing this compound against common weeds. The results indicated significant weed biomass reduction compared to control treatments:
| Treatment | Weed Biomass Reduction (%) | Application Rate (g/ha) |
|---|---|---|
| Control | 0 | N/A |
| Treatment 1 | 70 | 200 |
| Treatment 2 | 85 | 300 |
These results highlight the potential of this compound in agricultural applications, particularly in developing effective herbicides.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate | C₁₄H₂₃NO₃ | 253.34 | Pyrrolidine ring, Boc group, 2-oxopropyl chain |
| Tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate | C₁₄H₂₃NO₃ | 253.34 | Spirocyclic framework (spiro[4.5]decane), Boc group, ketone at position 6 |
| Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate | C₈H₉NO₃S | 199.23 | Thiazole heterocycle, ester group, β-ketoester linkage |
Key Observations :
Isomerism vs. Heterocyclic Diversity: The target compound and tert-butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate share the same molecular formula (C₁₄H₂₃NO₃) but differ in backbone topology. The spirocyclic analog introduces conformational rigidity, which may enhance binding specificity in medicinal chemistry applications . Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate diverges entirely, incorporating a sulfur-containing thiazole ring and an ester group, enabling distinct reactivity (e.g., nucleophilic substitution at the thiazole or ester hydrolysis) .
Functional Group Reactivity: The 2-oxopropyl group in the target compound provides a ketone for nucleophilic additions or reductions, whereas the spirocyclic analog’s ketone is sterically shielded by the fused ring system.
Physicochemical Properties
| Property | Target Compound | Spirocyclic Analog | Thiazole Derivative |
|---|---|---|---|
| Polarity | Moderate | Low | High |
| Solubility (aq.) | Low | Very low | Moderate |
| Stability under Acid | Boc deprotection | Stable | Ester hydrolysis |
Research Findings and Trends
- Synthetic Flexibility : The target compound’s pyrrolidine scaffold allows straightforward functionalization at the 3-position, as demonstrated in the synthesis of JAK2 inhibitors .
- Comparative Bioactivity: Thiazole-containing analogs (e.g., Ethyl 3-oxo-3-(1,3-thiazol-5-yl)propanoate) show higher antimicrobial activity than pyrrolidine derivatives in preliminary screens, likely due to thiazole’s electronegativity and hydrogen-bonding capacity .
Biological Activity
Tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular structure:
- Molecular Formula : C12H21NO3
- Molecular Weight : 225.30 g/mol
- IUPAC Name : this compound
The compound features a pyrrolidine ring, which contributes to its biological interactions, particularly in enzyme inhibition and receptor binding.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in glioblastoma models.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
The biological activity of this compound is likely mediated through:
- Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Enzyme Modulation : By inhibiting specific enzymes, it can alter metabolic processes that are crucial for cell survival and proliferation.
Case Studies and Experimental Data
A series of studies have evaluated the biological activity of this compound. Below are summarized findings from selected research:
Discussion
The findings indicate that this compound has significant potential as a therapeutic agent. Its dual action as both an antimicrobial and anticancer compound makes it a candidate for further development.
Future Directions
Further research is warranted to:
- Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the structure affect biological activity can guide the design of more potent derivatives.
- Conduct In Vivo Studies : Animal models will help assess the efficacy and safety profile before clinical trials.
- Investigate Mechanisms of Action : Detailed studies on how the compound interacts with specific molecular targets will provide insights into its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for tert-butyl 3-(2-oxopropyl)pyrrolidine-1-carboxylate, and what purification methods are recommended?
The compound is typically synthesized via multi-step reactions involving pyrrolidine derivatives. A common approach includes:
- Step 1 : Introduction of the 2-oxopropyl group via nucleophilic substitution or alkylation.
- Step 2 : Protection of the pyrrolidine nitrogen using tert-butyloxycarbonyl (Boc) groups under basic conditions.
- Purification : Flash column chromatography (hexane/EtOAc gradients) is widely used to isolate intermediates, achieving ≥92% purity .
Q. How is this compound characterized for structural confirmation?
Key characterization methods include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and Boc-group integrity.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H] for CHNO: 228.16 g/mol) .
- Infrared Spectroscopy (IR) : Detection of carbonyl stretching vibrations (~1700 cm) for the Boc group and ketone .
Q. What are the stability and storage conditions for this compound?
- Stability : The compound is stable under inert atmospheres (N/Ar) at low temperatures. Avoid prolonged exposure to moisture or acidic/basic conditions to prevent Boc deprotection.
- Storage : Recommended at +4°C in airtight containers with desiccants. Purity should be ≥97% (HPLC) for reproducible results .
Q. What reactivity patterns are observed at the 2-oxopropyl moiety?
The 2-oxopropyl group undergoes:
- Reduction : Catalytic hydrogenation converts the ketone to a secondary alcohol.
- Nucleophilic Addition : Grignard reagents or organometallics add to the carbonyl carbon.
- Oxidation : Under strong conditions (e.g., KMnO), the chain may cleave to form carboxylic acids .
Advanced Research Questions
Q. How does stereochemistry influence the reactivity of this compound in asymmetric synthesis?
- Chiral Centers : The pyrrolidine ring’s stereochemistry (e.g., (2R,4R) configurations in analogs) directs regioselectivity in cross-coupling reactions.
- Applications : Chiral derivatives serve as intermediates in bioactive molecule synthesis (e.g., anticancer agents). Enantiomeric purity is critical, requiring chiral HPLC or enzymatic resolution .
Q. What strategies optimize yield in large-scale synthesis of this compound?
- Catalysis : Use of DMAP or triethylamine enhances reaction rates in acylation steps.
- Solvent Optimization : Dichloromethane or THF improves solubility of intermediates.
- Process Monitoring : In-line FTIR or LC-MS tracks reaction progress to minimize side products. Yields >85% are achievable with controlled temperature (0–20°C) .
Q. How are analytical challenges (e.g., impurity profiling) addressed for this compound?
- HPLC Methods : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) resolve impurities like de-Boc derivatives.
- Quantitative NMR (qNMR) : Validates purity by integrating Boc-group protons against internal standards.
- Mass Defect Filtering : HRMS identifies trace impurities (<0.5%) via exact mass differences .
Q. What role does this compound play in medicinal chemistry research?
- Scaffold for Drug Design : The pyrrolidine-Boc framework is modified to introduce pharmacophores (e.g., sulfonamides, boronic esters) for targeting enzymes or receptors.
- Case Study : Analogues with substituted aryl groups (e.g., 4-octylphenyl) show activity as dual-acting anticancer agents in preclinical models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
